molecular formula C16H22N4O2 B1467687 tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate CAS No. 1353500-47-6

tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate

Cat. No.: B1467687
CAS No.: 1353500-47-6
M. Wt: 302.37 g/mol
InChI Key: FPKUCCNXXZHNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate is a heterocyclic compound featuring a piperidine backbone substituted with a pyrazolo[4,3-b]pyridine moiety and protected by a tert-butoxycarbonyl (Boc) group. This structure confers both rigidity and solubility, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitor development .

Properties

IUPAC Name

tert-butyl 4-pyrazolo[4,3-b]pyridin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-9-6-12(7-10-19)20-11-14-13(18-20)5-4-8-17-14/h4-5,8,11-12H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKUCCNXXZHNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C3C(=N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties
tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate is a heterocyclic compound characterized by a pyrazolo-pyridine moiety fused with a piperidine ring. Its molecular formula is C16H22N4O2C_{16}H_{22}N_{4}O_{2} with a molecular weight of approximately 302.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

Biological Activity

Mechanism of Action
The compound has been investigated for its ability to inhibit tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. By binding to the kinase domain of TRKs, this compound effectively inhibits downstream signaling pathways associated with cancer cell growth and survival.

Antimicrobial Activity
Research has indicated that derivatives of pyrazolo-pyridines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 μg/mL. The structural modifications in these compounds, including the presence of piperidine moiety, were found to enhance their antimycobacterial activity .

Case Studies

Case Study 1: Anticancer Activity
A study focused on the anticancer potential of related pyrazolo-pyridine compounds demonstrated that modifications at the piperidine position significantly affected their cytotoxicity against various cancer cell lines. The findings suggested that the introduction of specific functional groups could enhance potency and selectivity towards cancer cells, making these compounds promising candidates for further development in cancer therapy.

Case Study 2: Enzyme Inhibition
In another investigation, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated that this compound could serve as a lead structure for designing new inhibitors targeting metabolic diseases.

Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Biological Activity
This compoundC16H22N4O2302.37TRK inhibition, antimicrobial
tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylateC15H20N4O2288.35Antimicrobial activity against M. tuberculosis
tert-Butyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylateC16H17Cl2N3O2366.23Anticancer activity

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Substituent/Functional Group Key Structural Feature Reference
tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate Pyrazolo[4,3-b]pyridine Bicyclic heteroaromatic ring [Hypothetical]
tert-Butyl 4-(6-cyano-2-oxobenzimidazol-3-yl)piperidine-1-carboxylate (7) Benzimidazolone with cyano group Electron-withdrawing cyano substituent
tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate 4-Fluorobenzoyl Fluorinated aromatic ketone
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate Indole Planar aromatic indole ring
tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate Pyrimidinyloxy Ether-linked pyrimidine

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with cyano or fluorobenzoyl groups (e.g., ) exhibit enhanced polarity, affecting solubility and receptor binding compared to the pyrazolo[4,3-b]pyridine derivative, which has a more conjugated, rigid structure.

Physical and Spectral Properties

Table 2: Melting Points and IR Data

Compound Name Melting Point (°C) IR ν(C=O) (cm⁻¹) Elemental Analysis (C/H/N) Reference
tert-Butyl 4-[2-(6-Bromopyrido oxazolo[4,5-b]pyridin-2-yl)ethyl]-1-piperidinecarboxylate (25) 145 1686 C:52.31%; H:5.74%; N:10.40% (obs)
tert-Butyl 4-{2-[6-(3-Methoxy-3-oxopropyl]oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate (26) 157 1711 C:63.23%; H:6.89%; N:10.22% (obs)
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (2l) N/A N/A Isolated Yield: 58%
tert-Butyl 4-(5-(dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-indazol-2-yl)piperidine-1-carboxylate N/A N/A C:60.34%; H:6.53%; N:19.67% (obs)

Key Observations :

  • Higher carbonyl stretching frequencies (e.g., 1711 cm⁻¹ in compound 26 ) correlate with electron-withdrawing ester groups, contrasting with the target compound’s pyrazolo-pyridine system.
  • Elemental analysis discrepancies (e.g., 10.40% N observed vs.

Table 3: Reaction Yields and Conditions

Compound Name Synthesis Step Yield Key Reagents/Conditions Reference
tert-Butyl 4-({6-[(E)-3-Methoxy-3-oxo-1-propenyl]oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate (26) Heck coupling 95% Pd/C, hydrogenation, column chromatography
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (2l) Nucleophilic substitution 58% Si-Trisamine purification
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Lawesson’s reagent-mediated cyclization 79% purity NaOH, acidification, LC/MS validation

Key Observations :

  • High-yielding reactions (e.g., 95% for compound 26 ) often involve Pd-catalyzed couplings, whereas sterically hindered substitutions (e.g., triazole derivatives ) result in lower yields.
  • Purification methods (e.g., silica gel chromatography vs. Si-Trisamine ) impact scalability and final purity.

Preparation Methods

Pyrazolo[4,3-b]pyridine Core Formation

  • The pyrazolo[4,3-b]pyridine scaffold is typically synthesized by cyclization reactions involving hydrazine derivatives with β-ketonitriles or related precursors.
  • Hydrazine treatment of β-ketonitriles yields aminopyrazoles, which then undergo cyclization with appropriate electrophiles to form the fused pyrazolopyridine ring system.
  • Chlorination or triflation of the pyrazolopyridine intermediate facilitates subsequent nucleophilic substitution reactions.

Coupling Reactions

  • Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination are employed to couple the pyrazolo[4,3-b]pyridine core with the piperidinecarboxylate fragment.
  • Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4, with bases like sodium carbonate or potassium tert-butoxide in solvents such as dioxane/water mixtures.
  • Reaction temperatures range from room temperature to reflux conditions (~60-100°C), with reaction times from several hours to overnight.

Purification

  • Final products are purified by silica gel column chromatography using gradients of ethyl acetate in hexane or other suitable solvent systems.
  • Crystallization or preparative HPLC may be used depending on the purity requirements.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1 β-Ketonitrile + Hydrazine hydrate Formation of aminopyrazole intermediate High yield; key intermediate
2 Aminopyrazole + ethyl (E)-ethoxy-2-methylacrylate + NaOEt Cyclization to pyrazolopyrimidone Moderate to good yield
3 Deprotection of Boc group + chlorination (POCl3 or triflation) Formation of chloropyrazolopyrimidine Facilitates nucleophilic substitution
4 tert-Butyl 4-aminopiperidine-1-carboxylate + chloropyrazolopyrimidine + base Nucleophilic aromatic substitution or Pd-catalyzed coupling Moderate yield (~40-60%)
5 Purification by silica gel chromatography Isolation of this compound High purity product

Note: Reaction specifics such as solvents (MeOH, dioxane, THF), catalysts (Pd(dppf)Cl2), and bases (Na2CO3, TBD) are adjusted depending on substrate and scale.

Detailed Research Findings and Optimization

  • Catalyst Selection: Pd(dppf)Cl2 has been found effective for cross-coupling involving pyrazolopyridine derivatives, providing good conversion and selectivity.
  • Protecting Group Stability: The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen is stable under hydrogenation and coupling conditions but can be removed under acidic or basic conditions as needed.
  • Reaction Temperature and Time: Heating at 60°C for 24 hours is common for amide formation or nucleophilic substitution steps, ensuring complete conversion without decomposition.
  • Purification Techniques: Silica gel chromatography with ethyl acetate/hexane gradients is standard, but preparative HPLC may be used for scale-up or to achieve higher purity.

Comparative Table of Preparation Methods

Parameter Method A: Nucleophilic Aromatic Substitution Method B: Pd-Catalyzed Cross-Coupling
Catalyst None (base-mediated) Pd(dppf)Cl2 or Pd(PPh3)4
Reaction Conditions Base, moderate heat (50-60°C), 12-24 h Base, dioxane/water, 60-100°C, 12-24 h
Substrate Requirements Chlorinated pyrazolopyridine intermediate Boronate ester or halide derivatives
Yield Moderate (40-60%) Moderate to good (50-70%)
Purification Silica gel chromatography Silica gel chromatography or HPLC
Scalability Good Good

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions using aldehydes or ketones with pyrazolo[4,3-b]pyridine precursors. For example, tert-butyl piperidine derivatives can be synthesized via reductive amination or nucleophilic substitution, followed by purification using silica gel chromatography with hexanes/EtOAC (1:1) and 0.25% Et₃N to minimize decomposition .
  • Optimization : Adjusting stoichiometry, temperature (e.g., 20°C for stability), and catalysts (e.g., Pd for cross-coupling) can improve yields. Column chromatography with Si-Trisamine may enhance purity .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups and stereochemistry, particularly for the pyrazolopyridine and piperidine moieties .
  • X-ray Crystallography : Single-crystal studies (e.g., triclinic system, space group P1) provide bond lengths, angles, and intermolecular interactions .
  • HPLC-MS : Validates molecular weight and detects impurities. Polar solvents (e.g., EtOAc) are ideal for solubility .

Q. How should the compound be stored to ensure long-term stability, and what are its key degradation risks?

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture and strong oxidizers (e.g., peroxides) .
  • Degradation : Hydrolysis of the tert-butyl carbamate group may occur in acidic/basic conditions. Thermal decomposition (>100°C) is also a risk .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular conformation?

  • Crystallographic Analysis : Using SHELX programs (e.g., SHELXL for refinement), researchers can determine precise atomic coordinates and hydrogen-bonding networks. For example, triclinic crystals (a = 6.0568 Å, α = 88.852°) reveal planar pyrazolopyridine rings and piperidine chair conformations .
  • Validation : Compare experimental data (R factor = 0.043) with density functional theory (DFT) calculations to validate electronic structures .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., reactivity or solubility)?

  • Case Study : If computational models underestimate solubility, experimentally test log S values in solvents like DMSO or THF. For example, discrepancies may arise from unaccounted hydrogen-bonding interactions in the pyridin-2-yl group .
  • Statistical Analysis : Use multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with observed reactivity .

Q. How does the pyrazolopyridine moiety influence the compound’s interaction with biological targets, such as kinases or GPCRs?

  • Structural Insights : The pyrazolo[4,3-b]pyridine core mimics adenine in ATP-binding pockets, enabling kinase inhibition. Piperidine’s carbamate group enhances blood-brain barrier penetration .
  • SAR Studies : Modifying the tert-butyl group or pyridine substituents (e.g., Cl or F) alters binding affinity. For example, 4-chlorophenyl derivatives show improved selectivity for tyrosine kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.